REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18]N)=[CH:14][CH:13]=1>C(O)(=O)C>[CH2:8]([O:7][C:1]([C:2]1[C:16]2[C:15](=[CH:14][CH:13]=[C:12]([O:11][CH3:10])[CH:17]=2)[NH:18][C:3]=1[CH3:5])=[O:6])[CH3:9]
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Name
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|
Quantity
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5.5 mL
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Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was partitioned between dichloromethane and 1 N sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried (anhydrous sodium sulfate)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was purified by flash column chromatography over silica gel eluting with 2% methanol in dichloromethane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |